
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a unique structure that includes a naphthalene ring system. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Additionally, intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement are utilized under various conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospray technology have been employed to improve the biopharmaceutical properties of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as manganese dioxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which have significant applications in different fields .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aromatic polyamides, crown ethers, and sulfonic acids.
Biology: The compound has been studied for its potential anticancer and antihemorrhagic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways. For instance, it acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This mechanism is crucial for its biological activities, including its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione
- 8-Hydroxy-2-methyl-1,4-dihydronaphthalene-1,4-dione
- 2-Methyl-1,4-naphthoquinone
Uniqueness
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form various substituted derivatives and its significant biological activities make it a valuable compound in scientific research .
Propiedades
Número CAS |
53948-68-8 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-2H-naphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O3/c1-11(14)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5,14H,6H2,1H3 |
Clave InChI |
ROGRCVOAUNHIKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



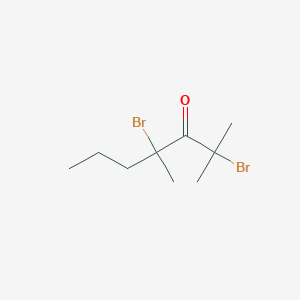
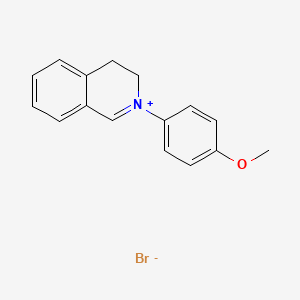
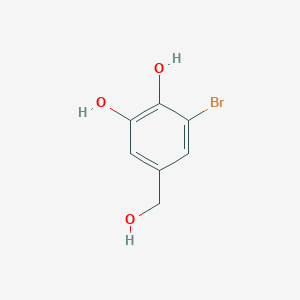
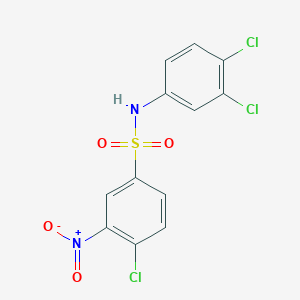
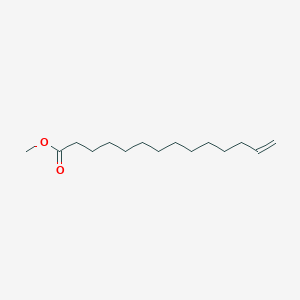

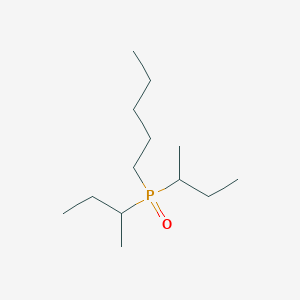
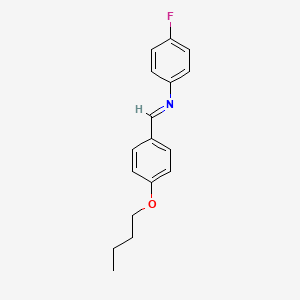

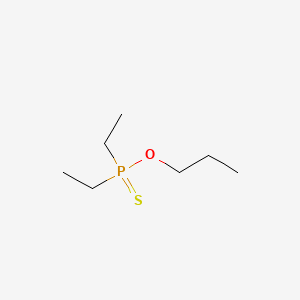

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
